

Solubility Profile of 4-Aminoisobenzofuran-1,3-dione: A Technical Guide

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Compound of Interest

Compound Name: 4-Aminoisobenzofuran-1,3-dione

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Introduction

4-Aminoisobenzofuran-1,3-dione is a pivotal intermediate in the synthesis of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science. [1] Its utility as a precursor for nitrogen- and oxygen-containing heterocyclic systems, which are core structures in many biologically active compounds, underscores the importance of understanding its physicochemical properties. [1] This technical guide provides a comprehensive overview of the solubility of **4-Aminoisobenzofuran-1,3-dione** in common laboratory solvents, outlines a detailed experimental protocol for its determination, and presents a relevant synthetic pathway. While precise quantitative solubility data is not readily available in published literature, this guide offers valuable qualitative insights and standardized methodologies to enable researchers to effectively work with this compound.

Data Presentation: Solubility of 4-Aminoisobenzofuran-1,3-dione

Due to a lack of specific quantitative data in the literature, the following table summarizes the predicted and qualitative solubility of **4-Aminoisobenzofuran-1,3-dione** based on the general solubility of related compounds like phthalic anhydride and its derivatives. [2][3][4][5] It is generally observed that anhydrides can react with water and other protic solvents. [6]

Solvent Class	Common Solvents	Predicted Solubility	Rationale/Remarks
Polar Protic	Water	Very Low / Reacts	Phthalic anhydride has very limited solubility in water and can hydrolyze to form phthalic acid.[2][3] The amino group may slightly increase aqueous solubility compared to the parent anhydride, but it is expected to remain low.
Methanol, Ethanol	Sparingly Soluble / Reacts	Phthalic anhydride is soluble in ethanol.[4] However, anhydrides can react with alcohols to form esters.[2]	
Polar Aprotic	Acetone	Soluble	Phthalic anhydride is soluble in acetone.[2][3][4]
Acetonitrile	Likely Soluble	A common solvent for organic compounds.	
Dimethylformamide (DMF)	Soluble	A related compound, N-(1,3-dioxo-1,3-dihydro-2-benzofuran-4-yl)acetamide, is soluble in DMF.[7]	
Dimethylacetamide (DMA)	Soluble	A related compound, N-(1,3-dioxo-1,3-dihydro-2-benzofuran-4-yl)acetamide, is soluble in DMA.[7]	

Dimethyl Sulfoxide (DMSO)	Likely Soluble	A strong polar aprotic solvent, commonly used for dissolving a wide range of organic compounds.	
Non-Polar	Dichloromethane (DCM)	Likely Soluble	-
Chloroform	Sparingly Soluble	Phthalic anhydride is sparingly soluble in chloroform.[4]	
Toluene	Soluble	Phthalic anhydride is soluble in toluene.[2]	
Hexane, Cyclohexane	Insoluble	Non-polar solvents are generally poor solvents for polar compounds like phthalic anhydride.[3]	
Ethers	Diethyl Ether	Sparingly Soluble	Phthalic anhydride is sparingly soluble in ether.[4]
Tetrahydrofuran (THF)	Likely Soluble	-	
Acids	Acetic Acid	Likely Soluble / Reacts	Acetic acid is a common solvent for reactions involving related compounds.[8] However, the anhydride may react.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The following is a detailed methodology for determining the equilibrium solubility of **4-Aminoisobenzofuran-1,3-dione**, adapted from established protocols such as the WHO guidelines for Active Pharmaceutical Ingredients (APIs).^{[9][10]} The shake-flask method is considered the gold standard for reliable solubility measurements.^{[11][12][13]}

1. Materials and Equipment:

- **4-Aminoisobenzofuran-1,3-dione** (high purity)
- Selected solvents (analytical grade)
- Orbital shaker with temperature control
- Thermostatic water bath
- Analytical balance
- pH meter (for aqueous solutions)
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE or appropriate material)
- Vials with screw caps
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical method for quantification.

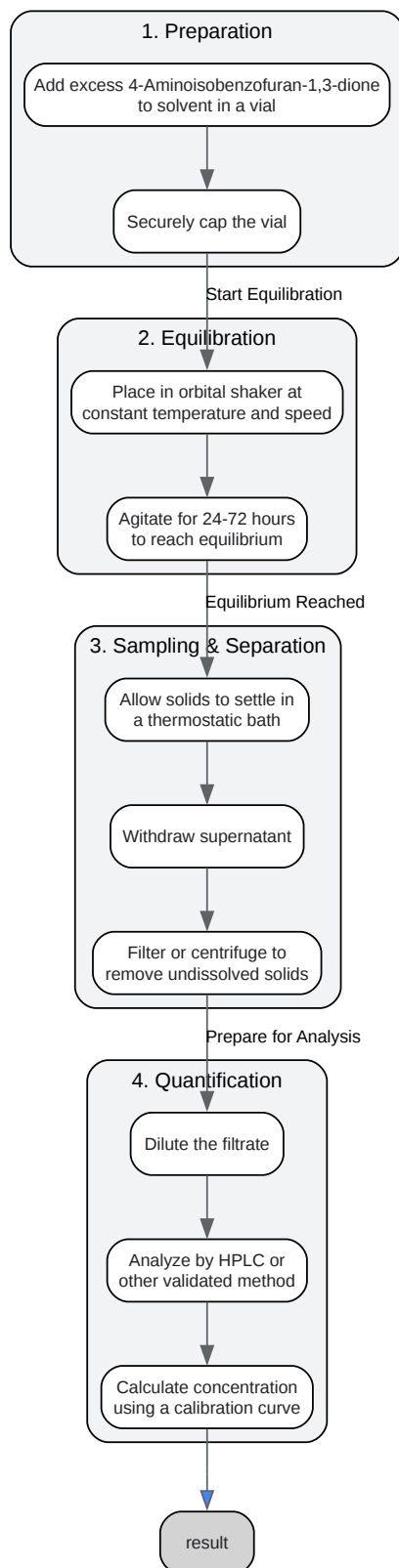
2. Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **4-Aminoisobenzofuran-1,3-dione** to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
 - Securely cap the vials to prevent solvent evaporation.

- Equilibration:
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance) and agitation speed (e.g., 100-200 rpm).
 - Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours). A preliminary study can be conducted to determine the time required to reach equilibrium by taking samples at different time points (e.g., 4, 8, 24, 48, 72 hours) until the concentration of the solute in the supernatant remains constant.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed in a thermostatic bath at the same temperature for a set period (e.g., 2-4 hours) to allow the excess solid to settle.
 - Carefully withdraw a sample from the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility. Alternatively, the sample can be centrifuged at high speed, and the supernatant collected.
- Quantification:
 - Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
 - Analyze the diluted sample using a validated HPLC method to determine the concentration of **4-Aminoisobenzofuran-1,3-dione**.
 - Prepare a calibration curve using standard solutions of known concentrations.
- Data Analysis:
 - Calculate the solubility of **4-Aminoisobenzofuran-1,3-dione** in the solvent by multiplying the measured concentration by the dilution factor.
 - The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Mandatory Visualization

Experimental Workflow for Solubility Determination

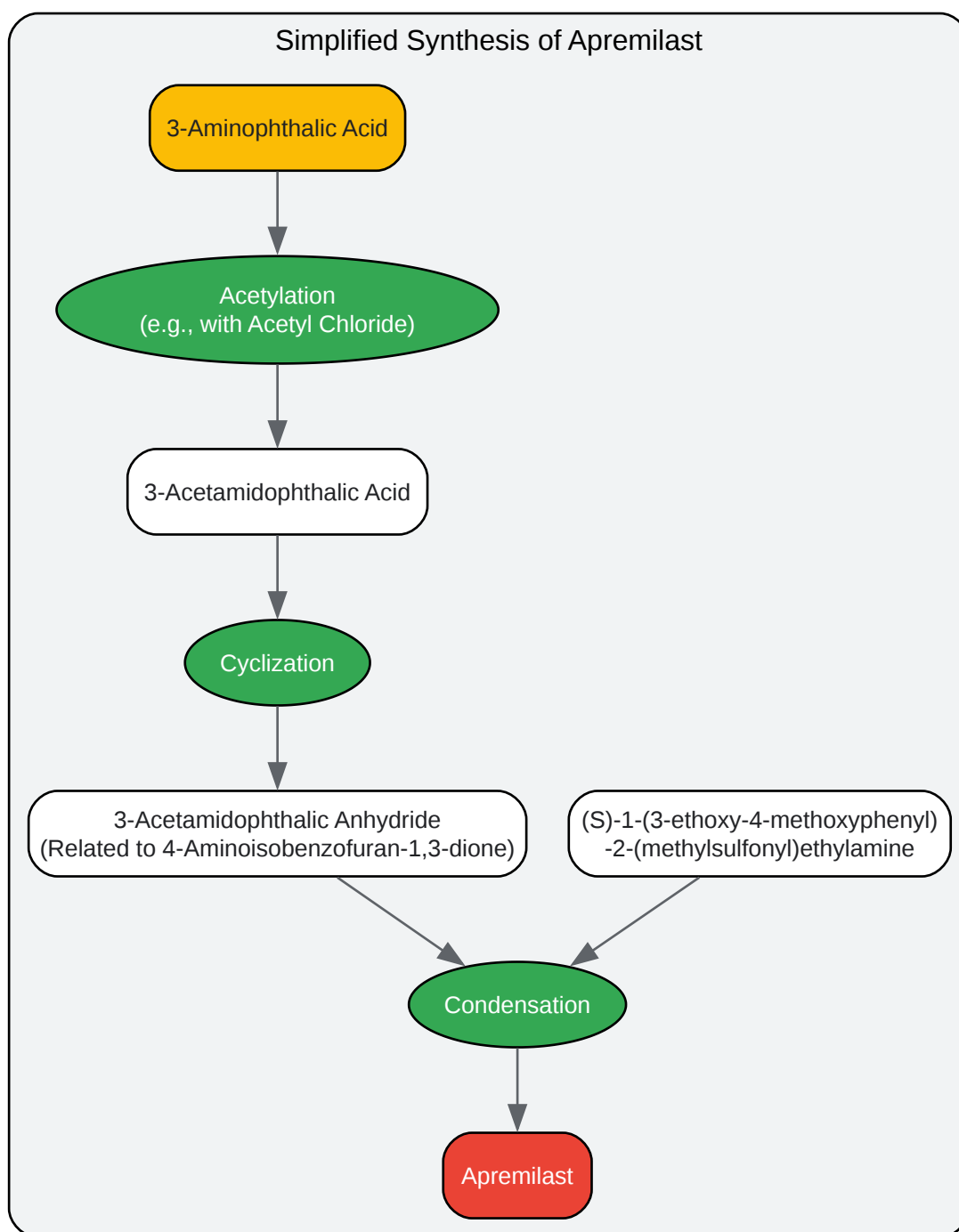


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Caption: Workflow for determining the equilibrium solubility of a compound.

Synthetic Pathway: Role in Apremilast Synthesis

4-Aminoisobenzofuran-1,3-dione is a known impurity and a potential starting material in some synthetic routes for the anti-inflammatory drug Apremilast.^[14] The following diagram illustrates a simplified conceptual pathway.



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Caption: Conceptual synthetic pathway to Apremilast.

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